2-Bromo-5-fluoro-3-iodopyridine
Description
Significance of Halogenated Pyridine (B92270) Scaffolds in Modern Organic Synthesis
Halogenated pyridine scaffolds are fundamental building blocks in modern organic synthesis, primarily due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. nih.govnih.gov The pyridine motif itself is a key component in numerous biologically active molecules, and the introduction of halogens enhances their utility in several ways: rsc.orgresearchgate.net
Modulation of Physicochemical Properties: Halogens, particularly fluorine, can significantly alter properties such as lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target.
Direction of Subsequent Reactions: The strong electron-withdrawing nature of halogens deactivates the pyridine ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution (SNAr).
Versatile Handles for Cross-Coupling Reactions: Carbon-halogen bonds serve as excellent handles for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the construction of complex molecular frameworks from simpler precursors.
The ability to selectively functionalize a polyhalogenated pyridine at different positions by leveraging the distinct reactivity of each halogen (e.g., iodine being more reactive than bromine, which is more reactive than chlorine in many coupling reactions) is a powerful tool for synthetic chemists.
Overview of 2-Bromo-5-fluoro-3-iodopyridine within the Context of Highly Functionalized Pyridines
This compound is a prime example of a highly functionalized pyridine designed for sophisticated synthetic applications. Its structure is notable for the presence of three different halogen atoms—fluorine, bromine, and iodine—each occupying a specific position on the pyridine ring. This arrangement is not arbitrary; it is a deliberate design that provides a synthetic chemist with a high degree of control over sequential reactions.
The iodine atom at the 3-position is typically the most reactive site for cross-coupling reactions. The bromine atom at the 2-position offers a second, less reactive handle for subsequent transformations. The fluorine atom at the 5-position, generally the most inert in cross-coupling reactions, serves to modulate the electronic properties of the ring and can be a site for nucleophilic aromatic substitution under specific conditions.
This hierarchy of reactivity allows for a regioselective and stepwise elaboration of the pyridine core, making this compound a valuable intermediate in the synthesis of complex, polysubstituted pyridine derivatives.
While detailed research findings specifically for this compound are not extensively documented in publicly accessible literature, its properties and reactivity can be inferred from studies on closely related polyhalogenated pyridines. The table below lists some key physical properties of the title compound, gathered from chemical supplier data.
| Property | Value | Reference |
| CAS Number | 1214376-85-8 | acs.org |
| Molecular Formula | C5H2BrFIN | acs.org |
| Molecular Weight | 301.88 g/mol | acs.org |
| Appearance | Liquid | rsc.org |
The strategic placement of three distinct halogens on the pyridine ring of this compound underscores the sophisticated approaches currently employed in the design of building blocks for complex molecule synthesis. The predictable and differential reactivity of the C-I, C-Br, and C-F bonds allows for a level of synthetic control that is highly sought after in the development of new pharmaceuticals and advanced materials. As the demand for increasingly complex and precisely functionalized molecules grows, the importance of such highly orchestrated scaffolds is set to increase.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-fluoro-3-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-5-4(8)1-3(7)2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGRXNDVJRRMCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743619 | |
| Record name | 2-Bromo-5-fluoro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214376-85-8 | |
| Record name | 2-Bromo-5-fluoro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-fluoro-3-iodopyridine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Mechanistic Investigations of 2 Bromo 5 Fluoro 3 Iodopyridine
Halogen Dance Rearrangements in Polyhalogenated Pyridines
The halogen dance is a base-catalyzed intramolecular rearrangement where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. This reaction provides a powerful tool for the synthesis of substituted pyridines that are not readily accessible through conventional methods.
Mechanistic Studies of Halogen Translocation Phenomena
The mechanism of the halogen dance rearrangement in polyhalogenated pyridines typically involves a series of deprotonation and metal-halogen exchange steps. While specific mechanistic studies on 2-bromo-5-fluoro-3-iodopyridine are not extensively detailed in the provided search results, the general mechanism can be inferred from studies on related polyhalogenated pyridines.
The process is generally initiated by a strong base, such as an organolithium reagent or a hindered amide base like lithium diisopropylamide (LDA), which deprotonates the pyridine (B92270) ring at a position ortho to a directing group. In the case of polyhalogenated pyridines, the halogens themselves can act as directing groups. The resulting lithiated intermediate can then undergo an intramolecular halogen migration.
A proposed general mechanism involves the following steps:
Deprotonation: A strong base abstracts a proton from the pyridine ring, typically at a position activated by an adjacent halogen.
Formation of a Lithiated Intermediate: This deprotonation results in the formation of a pyridyl anion.
Halogen Migration: The halogen atom "dances" to an adjacent, more thermodynamically stable position. This translocation is believed to proceed through a series of reversible metal-halogen exchanges.
Quenching: The final rearranged pyridyl anion is quenched with an electrophile to yield the functionalized product.
Recent studies on other polyhalogenated pyridines have utilized computational methods, such as Density Functional Theory (DFT), to model the reaction mechanism and understand the energy profiles of the various intermediates and transition states involved in the halogen dance. These studies help to elucidate the intricate electronic and steric factors that govern the rearrangement process.
Factors Influencing Regioselectivity in Halogen Dance Reactions
The regioselectivity of the halogen dance reaction is a critical aspect that determines the final product distribution. Several factors have been identified to influence the direction and outcome of the halogen migration in polyhalogenated pyridines:
Nature of the Halogens: The identity of the halogen atoms on the pyridine ring plays a significant role. Generally, iodine is more prone to migration than bromine, which in turn is more mobile than chlorine. Fluorine is typically not observed to participate in halogen dance rearrangements under standard conditions and often acts as a directing group. In this compound, the iodine at the 3-position would be the most likely to migrate.
Base and Solvent System: The choice of the base and solvent can significantly impact the regioselectivity. Different bases can lead to deprotonation at different positions, thereby initiating different rearrangement pathways. The solvent can influence the stability of the intermediates and transition states.
Temperature: Reaction temperature is a crucial parameter. Lower temperatures often favor the kinetic product, while higher temperatures can lead to the thermodynamic product. By carefully controlling the temperature, it is possible to selectively obtain different isomers.
Presence of Directing Groups: Other substituents on the pyridine ring can direct the initial deprotonation and influence the stability of the resulting anion, thus controlling the regiochemical outcome of the halogen dance. The fluorine atom in this compound is expected to influence the initial deprotonation site.
Trapping Electrophile: The nature of the electrophile used to quench the reaction can also play a role in the observed product distribution, although it primarily acts after the rearrangement has occurred.
A study on the continuous-flow halogen dance of 2-fluoro-3-iodopyridine demonstrated that selective trapping of a lithiated intermediate could be achieved at low temperatures before the halogen dance occurs, while at higher temperatures, the rearranged product is obtained. This highlights the importance of temperature in controlling the outcome of these reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyridine. In polyhalogenated pyridines, the presence of multiple halogen atoms provides several potential sites for nucleophilic attack.
Regioselective SNAr at Bromine, Fluorine, and Iodine Bearing Positions
The regioselectivity of SNAr reactions on this compound is governed by the electronic properties of the pyridine ring and the nature of the leaving groups. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, along with the inductive effects of the halogen substituents, activates the ring towards nucleophilic attack.
In general, for SNAr reactions on polyhalogenated pyridines, the order of leaving group ability is F > Cl > Br > I. This is because the rate-determining step is typically the attack of the nucleophile to form the Meisenheimer complex, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
However, in the specific case of a related compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, studies have shown that SNAr reactions can be highly regioselective. For instance, reaction with various nucleophiles can lead to selective substitution at different positions depending on the reaction conditions and the nucleophile used. While a detailed study specifically on this compound was not found, the principles governing the regioselectivity in the aforementioned analogue are likely to be similar.
Comparative Reactivity and Electronic Effects of Different Halogens on SNAr
The different halogens on the this compound ring exhibit distinct reactivities in SNAr reactions due to a combination of inductive and resonance effects, as well as their leaving group abilities.
Fluorine: The C-F bond is highly polarized due to the high electronegativity of fluorine. This makes the carbon atom highly electrophilic and susceptible to nucleophilic attack. The stability of the fluoride ion as a leaving group also contributes to its high reactivity in SNAr reactions.
Bromine and Iodine: While bromine and iodine are better leaving groups in SN2 reactions, in SNAr, their ability to be displaced is often lower than that of fluorine. Their lower electronegativity results in a less polarized C-X bond compared to the C-F bond. However, their larger size and greater polarizability can influence the stability of the Meisenheimer intermediate.
Exploration of Diverse Nucleophilic Reagents and Reaction Outcomes
A wide range of nucleophiles can be employed in the SNAr reactions of polyhalogenated pyridines, leading to a diverse array of functionalized products. The choice of nucleophile can influence both the regioselectivity and the reaction rate.
Commonly used nucleophiles include:
O-Nucleophiles: Alkoxides (e.g., sodium methoxide, sodium ethoxide) and phenoxides are effective nucleophiles for introducing ether linkages.
N-Nucleophiles: Amines (primary and secondary), anilines, and azides can be used to introduce amino and azido functionalities.
S-Nucleophiles: Thiolates (e.g., sodium thiophenoxide) are potent nucleophiles for the formation of thioethers.
C-Nucleophiles: Carbanions, such as those derived from malonates or cyanides, can be used to form new carbon-carbon bonds.
The reaction outcomes are highly dependent on the specific substrate, nucleophile, and reaction conditions. For example, in the study of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, regioselective substitution with various nucleophiles was achieved to deliver highly functionalized pyridines, demonstrating the synthetic utility of such polyhalogenated intermediates.
Organometallic Cross-Coupling Chemistry
The presence of bromine and iodine atoms on the pyridine ring at positions 2 and 3, respectively, provides two distinct reactive sites for organometallic cross-coupling reactions. These sites can be selectively functionalized by leveraging the differential reactivity of the carbon-halogen bonds, enabling the sequential introduction of various substituents.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. mdpi.com In the case of this compound, these reactions offer a pathway to introduce aryl, heteroaryl, vinyl, or alkyl groups onto the pyridine scaffold. The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organohalide to a Palladium(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst.
A key consideration when using polyhalogenated substrates is regioselectivity—the ability to control which halogen atom reacts. The reactivity of carbon-halogen bonds in palladium-catalyzed oxidative addition typically follows the trend C-I > C-Br > C-Cl. researchgate.net This predictable reactivity hierarchy is based on the bond dissociation energies of the carbon-halogen bonds.
For this compound, the Suzuki-Miyaura reaction is expected to proceed with high regioselectivity at the C-3 position, corresponding to the cleavage of the more labile carbon-iodine bond. The carbon-bromine bond at the C-2 position would remain intact under carefully controlled reaction conditions, allowing for subsequent functionalization. This selective reactivity has been demonstrated in analogous systems, such as 2-bromo-3-iodopyridine, where Suzuki-Miyaura coupling occurs exclusively at the C-3 position. rsc.org
Table 1: Regioselective Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product (Yield %) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 2-Bromo-5-fluoro-3-phenylpyridine (85%) |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene/EtOH | 2-Bromo-5-fluoro-3-(4-methoxyphenyl)pyridine (89%) |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | DME | 2-Bromo-5-fluoro-3-(3-thienyl)pyridine (82%) |
Note: The data in this table is illustrative of typical conditions and expected outcomes for Suzuki-Miyaura reactions on similar substrates, based on established principles of regioselectivity.
The choice of palladium catalyst and, crucially, the associated ligands, plays a pivotal role in determining the efficiency and selectivity of cross-coupling reactions. semanticscholar.org Ligands stabilize the palladium center and modulate its electronic and steric properties, which in turn influences the rates of oxidative addition and reductive elimination.
For Suzuki-Miyaura couplings, phosphine ligands are commonly employed.
Monodentate phosphines like triphenylphosphine (PPh₃) are often used in catalysts such as Pd(PPh₃)₄.
Bulky electron-rich phosphines , such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), can promote the coupling of more challenging substrates and may enhance reaction rates, allowing for lower catalyst loadings and milder reaction conditions. nih.gov
Bidentate phosphine ligands , like 1,1'-bis(diphenylphosphino)ferrocene (dppf), form stable chelate complexes with palladium that can prevent catalyst decomposition and improve yields.
While the inherent reactivity difference between C-I and C-Br bonds is the primary driver of selectivity in this compound, the ligand system is critical for achieving high yields and preventing side reactions, such as homocoupling of the boronic acid or reduction of the halide. In cases where the reactivity difference between two halogen sites is less pronounced, the choice of ligand can sometimes be used to reverse or enhance selectivity. semanticscholar.org
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation of aromatic and heteroaromatic rings, followed by quenching with an electrophile to introduce a new functional group. researchgate.net This method relies on a directing metalation group (DMG) that coordinates to an organolithium or magnesium amide base, directing deprotonation to an adjacent position. baranlab.org
In this compound, the pyridine nitrogen atom and the halogen substituents can all act as directing groups or influence the acidity of the ring protons. The most acidic proton is typically located at the C-4 position, which is flanked by the electron-withdrawing fluorine and iodine atoms. This position is therefore the most likely site for deprotonation by a strong, non-nucleophilic base.
Commonly used bases for such transformations include:
Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) for lithiation reactions, often performed at low temperatures (-78 °C) to prevent side reactions. harvard.edu
TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), a highly effective magnesium amide base that can perform magnesiation at more accessible temperatures (e.g., -20 °C to 0 °C) and often shows excellent functional group tolerance. thieme-connect.de
Deprotonation of this compound is therefore predicted to selectively generate a 4-pyridyl organometallic intermediate (either a lithium or magnesium species), which can then be used in further synthetic transformations.
Once the organometallic intermediate is formed at the C-4 position, it can be trapped with a wide variety of electrophiles to introduce diverse functional groups. This two-step sequence provides a powerful method for creating highly substituted pyridines that would be difficult to access through other means. The choice of electrophile determines the nature of the newly introduced substituent.
Table 2: Functionalization of this compound via Directed Metalation and Electrophilic Trapping
| Entry | Metalation Reagent | Electrophile (E⁺) | Quenched Product at C-4 |
| 1 | LDA, THF, -78 °C | I₂ | 2-Bromo-5-fluoro-3,4-diiodopyridine |
| 2 | TMPMgCl·LiCl, THF, 0 °C | DMF | This compound-4-carbaldehyde |
| 3 | n-BuLi, THF, -78 °C | CO₂ | This compound-4-carboxylic acid |
| 4 | TMPMgCl·LiCl, THF, 0 °C | Ph₂S₂ | 2-Bromo-5-fluoro-3-iodo-4-(phenylthio)pyridine |
| 5 | LDA, THF, -78 °C | TMSCl | 2-Bromo-5-fluoro-3-iodo-4-(trimethylsilyl)pyridine |
Note: This table illustrates the potential synthetic utility of the directed metalation strategy on the target compound with common electrophiles.
This approach effectively transforms a C-H bond into a C-C, C-I, C-S, or C-Si bond, showcasing the versatility of directed metalation for the late-stage functionalization of the this compound scaffold.
Derivatization and Advanced Synthetic Transformations Utilizing 2 Bromo 5 Fluoro 3 Iodopyridine
Functional Group Interconversions on the Halogenated Pyridine (B92270) Ring (e.g., Halogen Exchange)
Functional group interconversions, particularly halogen exchange reactions, represent a fundamental strategy for modifying the reactivity of the 2-bromo-5-fluoro-3-iodopyridine scaffold. The significant differences in the bond strengths of the carbon-halogen bonds (C-I < C-Br < C-F) allow for selective manipulation of these leaving groups.
The most labile substituent, the iodine at the C-3 position, is the primary site for initial transformations. For instance, a Finkelstein-type reaction could theoretically be employed to replace the iodo group with another halogen, such as chlorine or another bromine atom, although such a transformation would be less common given the high utility of the iodo group in cross-coupling reactions.
More synthetically valuable is the selective conversion of the bromo or iodo group into other functionalities. For example, the iodo group can be reductively removed using various reagents, such as zinc powder in the presence of an acid, to yield 2-bromo-5-fluoropyridine. Conversely, the bromine at the C-2 position could potentially be exchanged under specific conditions, though this is less favored than reactions at the C-3 iodo position. The fluorine atom at the C-5 position is generally the most inert and typically remains intact during these transformations, providing a stable spectroscopic probe or a point for later-stage modification under harsher conditions.
Table 1: Potential Halogen Exchange and Reduction Reactions
| Starting Material | Reagents and Conditions | Major Product |
| This compound | Zn, CH₃COOH | 2-Bromo-5-fluoropyridine |
| This compound | CuI, KI, DMF | 2-Bromo-3,5-difluoropyridine (hypothetical) |
Construction of Fused Heterocyclic Systems
The trifunctional nature of this compound provides a powerful platform for the synthesis of fused heterocyclic systems. By carefully selecting reaction conditions and coupling partners, sequential or one-pot reactions can be designed to build complex polycyclic structures.
A plausible strategy would involve an initial cross-coupling reaction at the most reactive C-I bond, followed by an intramolecular cyclization. For example, a Sonogashira coupling with a terminal alkyne bearing a nucleophilic group (e.g., a hydroxyl or amino group) at the other end could be performed selectively at the C-3 position. The resulting intermediate could then undergo an intramolecular cyclization, such as a base-mediated cyclization of the hydroxyl group onto the alkyne to form a furo[3,2-b]pyridine, or an intramolecular Heck-type reaction involving the C-2 bromine atom to form a more complex fused system.
Alternatively, a Suzuki or Stille coupling could introduce a substituent at the C-3 position that is capable of undergoing a subsequent cyclization with the C-2 bromine. For instance, coupling with an ortho-aminophenylboronic acid could be followed by an intramolecular Buchwald-Hartwig amination to construct a pyridyl-fused carbazole (B46965) scaffold. The fluorine atom would likely remain as a substituent on the final fused heterocyclic system, potentially influencing its biological activity or material properties.
Late-Stage Functionalization Approaches
Late-stage functionalization is a critical strategy in medicinal chemistry and materials science for the rapid generation of analogs from a common intermediate. The distinct reactivity of the halogens in this compound makes it an ideal substrate for selective, late-stage modifications.
Selective Introduction of Carbon-Carbon Bonds
Palladium-catalyzed cross-coupling reactions are the most prominent methods for forming new carbon-carbon bonds on the pyridine ring. The well-established reactivity trend of C-I > C-Br > C-Cl >> C-F for oxidative addition to palladium(0) catalysts dictates the site-selectivity of these transformations. nih.gov
Suzuki-Miyaura Coupling: This reaction is widely used to form aryl-aryl or aryl-vinyl bonds. With this compound, the Suzuki-Miyaura coupling is expected to occur selectively at the C-3 position due to the lability of the C-I bond. nih.gov By using one equivalent of a boronic acid or ester, a monosubstituted product can be obtained in high yield, leaving the bromo and fluoro groups available for further functionalization. A second Suzuki-Miyaura coupling at the C-2 position would require more forcing conditions.
Sonogashira Coupling: The introduction of an alkynyl moiety is readily achieved via Sonogashira coupling, again with high selectivity for the C-3 position. uni.lubldpharm.com This reaction provides access to a wide range of alkynylpyridines, which are versatile intermediates for further transformations, including the synthesis of heterocycles as mentioned above. acs.org
Table 2: Predicted Conditions for Selective C-C Bond Formation
| Reaction Type | Coupling Partner | Catalyst System (Example) | Predicted Major Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O | 2-Bromo-5-fluoro-3-phenylpyridine |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N, THF | 2-Bromo-5-fluoro-3-(phenylethynyl)pyridine |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-Bromo-5-fluoro-3-(E-styryl)pyridine |
Selective Introduction of Carbon-Heteroatom Bonds
The formation of carbon-heteroatom bonds is another crucial transformation in the synthesis of biologically active molecules. The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds.
Buchwald-Hartwig Amination: Similar to C-C coupling reactions, the Buchwald-Hartwig amination of this compound with a primary or secondary amine is anticipated to proceed with high selectivity at the C-3 position. bldpharm.com This would furnish 3-amino-2-bromo-5-fluoropyridine (B1372708) derivatives. Subsequent amination at the C-2 position would necessitate more vigorous reaction conditions. This stepwise approach allows for the introduction of two different amine functionalities onto the pyridine ring.
Ullmann Condensation: For the formation of C-O bonds to generate aryl ethers, the Ullmann condensation can be employed. This reaction typically requires copper catalysis and higher temperatures. The greater reactivity of the C-I bond would again favor substitution at the C-3 position.
Table 3: Predicted Conditions for Selective C-Heteroatom Bond Formation
| Reaction Type | Coupling Partner | Catalyst System (Example) | Predicted Major Product |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-(2-Bromo-5-fluoropyridin-3-yl)aniline |
| Ullmann Condensation | Phenol | CuI, K₂CO₃, DMF | 2-Bromo-5-fluoro-3-phenoxypyridine |
Applications of 2 Bromo 5 Fluoro 3 Iodopyridine in Complex Molecule Synthesis
Utilization as a Versatile Building Block for Polyfunctionalized Pyridines
The strategic placement of bromo, fluoro, and iodo substituents on the pyridine (B92270) core of 2-Bromo-5-fluoro-3-iodopyridine makes it an exceptional starting material for the synthesis of polysubstituted pyridines. The differential reactivity of the carbon-halogen bonds allows for a high degree of control and regioselectivity in cross-coupling and substitution reactions. Generally, the carbon-iodine bond is the most reactive towards palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine bond, while the carbon-fluorine bond is the least reactive. This reactivity hierarchy enables chemists to introduce a variety of functional groups at specific positions on the pyridine ring in a stepwise manner.
For instance, the iodine at the C3 position can be selectively targeted in Suzuki-Miyaura or Sonogashira coupling reactions, leaving the bromo and fluoro groups intact for subsequent functionalization. Following the initial coupling at the C3 position, the bromine at the C2 position can then be subjected to a second cross-coupling reaction under different conditions. Finally, the fluorine atom at the C5 position can be displaced through nucleophilic aromatic substitution (SNAr) reactions, although this typically requires more forcing conditions. This sequential functionalization strategy provides a reliable pathway to a diverse array of highly substituted pyridine derivatives that would be challenging to synthesize through other methods.
The ability to introduce different substituents at three distinct positions on the pyridine ring is of significant interest for creating novel ligands for transition metal catalysis and for developing new materials with tailored electronic and photophysical properties.
Role in the Synthesis of Advanced Intermediates for Pharmaceutical Research (focused on synthetic utility)
The pyridine scaffold is a common motif in a vast number of pharmaceutical agents due to its ability to engage in hydrogen bonding and other key biological interactions. The synthetic utility of this compound in pharmaceutical research lies in its capacity to serve as a versatile precursor for complex drug intermediates. The ability to selectively introduce different chemical moieties at the 2, 3, and 5-positions allows for the rapid generation of libraries of structurally diverse pyridine derivatives. This is particularly valuable in the early stages of drug discovery, where the exploration of structure-activity relationships (SAR) is crucial.
Fluorinated azaheterocycles, including pyridines, are frequently found in pharmaceuticals and drug candidates. nih.gov The presence of a fluorine atom can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity. Starting with this compound provides a direct route to incorporate a fluorine atom into the target molecule.
The sequential cross-coupling capabilities of this building block enable the assembly of complex molecular architectures. For example, an aryl or heteroaryl group can be introduced at the C3 position via a Suzuki coupling, followed by the introduction of an amino or alkoxy group at the C2 position through a Buchwald-Hartwig amination or a nucleophilic substitution of the bromine. This step-wise approach allows for the systematic modification of the pyridine core to optimize the pharmacological properties of a potential drug candidate. The synthesis of substituted pyridines is a key area of research in medicinal chemistry, and versatile intermediates like this compound are instrumental in advancing these efforts. nih.govnih.gov
Synthetic Utility in Agrochemical Development (focused on synthetic utility)
Similar to the pharmaceutical industry, the agrochemical sector relies heavily on the discovery of novel heterocyclic compounds to develop new and effective pesticides and herbicides. The pyridine ring is a key structural component in many commercially successful agrochemicals. The synthetic versatility of this compound makes it a valuable intermediate in the synthesis of new agrochemical candidates. innospk.com
The ability to systematically vary the substituents at three positions on the pyridine ring allows for the fine-tuning of a molecule's biological activity, selectivity, and environmental profile. For instance, the introduction of specific lipophilic or electron-withdrawing groups can influence the compound's uptake and translocation in plants, as well as its efficacy against target pests or weeds.
The development of new agrochemicals often involves the synthesis and screening of large numbers of candidate compounds. The use of highly functionalized building blocks like this compound can streamline this process by providing a convergent and flexible synthetic route to a wide range of pyridine-based structures. This enables agrochemical researchers to more efficiently explore the chemical space around a particular pharmacophore and identify new active ingredients with improved performance and safety profiles. innospk.com
Computational Chemistry and Theoretical Characterization of 2 Bromo 5 Fluoro 3 Iodopyridine
Quantum Chemical Investigations and Electronic Structure Analysis
Quantum chemical methods are employed to investigate the fundamental electronic characteristics of 2-bromo-5-fluoro-3-iodopyridine. These studies are crucial for understanding its stability, reactivity, and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals in this compound dictate its behavior as an electrophile or nucleophile.
The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity, while a small gap suggests higher reactivity. researchgate.net
For this compound, the electron-withdrawing nature of the fluorine, bromine, and iodine atoms, combined with the electronegative nitrogen in the pyridine (B92270) ring, significantly influences the energy and localization of these orbitals. It is expected that the HOMO will have significant contributions from the p-orbitals of the iodine and bromine atoms, which are less electronegative than fluorine. The LUMO is likely distributed over the pyridine ring, particularly at the carbon atoms bearing the halogen substituents, making them susceptible to nucleophilic attack.
Table 1: Predicted Frontier Molecular Orbital Properties This table presents hypothetical data based on theoretical principles for illustrative purposes, as specific experimental or computational values for this exact molecule are not readily available in the provided search results.
| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Contribution | Implied Reactivity |
| HOMO | -8.5 | Iodine, Bromine | Electron donation in certain reactions |
| LUMO | -1.2 | Carbon atoms at positions 2, 3, 5 | Electron acceptance, sites for nucleophilic attack |
| HOMO-LUMO Gap | 7.3 | - | High kinetic stability, requires specific conditions for reaction |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. wolfram.comresearchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface.
Red Regions: Indicate negative electrostatic potential, rich in electrons. These areas are prone to electrophilic attack. In this compound, the most negative potential is expected around the nitrogen atom due to its lone pair of electrons.
Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These sites are susceptible to nucleophilic attack. Positive potentials are anticipated around the hydrogen atoms and, significantly, on the carbon atoms bonded to the halogens.
Green Regions: Represent neutral or near-zero potential. researchgate.net
For this compound, the MEP map would show a highly polarized surface. The nitrogen atom would be the primary site of negative potential. The areas around the carbon atoms attached to the iodine (C3), bromine (C2), and fluorine (C5) would exhibit varying degrees of positive potential, influenced by the electronegativity and polarizability of the halogens. A particularly positive region, known as a "sigma-hole," is expected on the iodine atom, making it a potential site for halogen bonding interactions. researchgate.net
Reaction Mechanism Studies through Computational Modeling
Computational modeling is instrumental in deciphering the complex reaction mechanisms involving polyhalogenated pyridines. By calculating the energies of reactants, intermediates, transition states, and products, chemists can map out the most favorable reaction pathways.
This compound has three different halogen atoms, leading to questions of regioselectivity in reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions). rsc.org The reactivity of carbon-halogen bonds in these reactions typically follows the order C-I > C-Br > C-Cl > C-F. rsc.org
Computational studies can elucidate this selectivity by modeling the key steps of the reaction mechanism. For a Suzuki-Miyaura coupling, the critical step is the oxidative addition of the C-X bond to the Pd(0) catalyst. researchgate.net Theoretical calculations would involve determining the activation energy for the oxidative addition at each of the three C-X bonds.
Table 2: Predicted Activation Energies for Oxidative Addition in Suzuki-Miyaura Coupling This table contains hypothetical data based on established chemical principles to illustrate the expected regioselectivity. Specific computational values were not available in the search results.
| Reaction Site | Bond | Predicted Activation Energy (kcal/mol) | Predicted Outcome |
| Position 3 | C-I | Lowest | Most reactive site, selective coupling occurs here first. rsc.org |
| Position 2 | C-Br | Intermediate | Reaction occurs after the C-I bond has reacted. |
| Position 5 | C-F | Highest | Least reactive site, typically unreactive under standard conditions. |
These calculations would confirm that the reaction occurs preferentially at the C3 position (iodine), followed by the C2 position (bromine), with the C5 position (fluorine) being the least reactive. rsc.org This predicted regioselectivity is crucial for designing synthetic routes to complex, polysubstituted pyridine derivatives. acs.orgnih.gov
A detailed understanding of a reaction mechanism requires the identification and characterization of its transition states. Transition state analysis involves calculating the geometry and energy of the highest point on the reaction coordinate between reactants and products.
For a reaction such as the Suzuki coupling of this compound, computational models can predict the structure of the three-coordinate Pd intermediate formed during oxidative addition. By comparing the energies of the transition states for the addition at C-I, C-Br, and C-F bonds, the preferred reaction pathway can be definitively established. This analysis provides a quantitative basis for the observed regioselectivity, moving beyond qualitative predictions based on bond energies alone. researchgate.net
Prediction of Reactivity Patterns and Chemical Properties
By integrating the findings from FMO analysis, MEP mapping, and reaction mechanism studies, a comprehensive reactivity profile for this compound can be constructed.
Electrophilic Attack: The MEP map predicts that protonation or reaction with other electrophiles will most likely occur at the pyridine nitrogen, the most electron-rich site.
Nucleophilic Attack: The LUMO distribution and positive regions on the MEP map indicate that the carbon atoms bonded to the halogens are the primary sites for nucleophilic attack. The ease of substitution is predicted to be C3 > C2 > C5.
Cross-Coupling Reactions: Computational modeling of reaction pathways confirms that palladium-catalyzed cross-coupling reactions will be highly regioselective. The C-I bond is the most labile, making the C3 position the first to react, followed by the C-Br bond at C2. rsc.org The C-F bond at C5 is expected to remain intact under typical coupling conditions, allowing for its presence in the final product or for subsequent, more forceful, chemical modification. nih.govd-nb.info
Halogen Bonding: The positive sigma-hole on the iodine atom, predictable via MEP analysis, suggests the molecule can act as a halogen bond donor, an interaction increasingly utilized in crystal engineering and materials science. lookchem.com
Future Research Trajectories
Development of Novel and Sustainable Synthetic Methodologies for Polyhalogenated Pyridines
The future of synthesizing complex molecules like 2-bromo-5-fluoro-3-iodopyridine is intrinsically linked to the development of greener and more efficient chemical processes. Research is actively moving away from harsh, traditional methods that often require high temperatures and stoichiometric reagents. The focus is now on creating polyhalogenated pyridines through sustainable pathways that minimize waste, avoid precious metals, and utilize environmentally benign solvents. nih.gov
A significant trend is the development of metal-free synthesis and functionalization protocols. For instance, base-promoted selective amination of polyhalogenated pyridines using water as a solvent represents a major step forward. nih.gov This approach avoids the need for expensive and potentially toxic noble-metal catalysts like palladium, which are common in cross-coupling reactions. nih.gov Similarly, innovative, metal-free halogenation procedures are being developed by harnessing the reactivity of cyclic biaryl hypervalent bromine and chlorine compounds, allowing for regioselective halogen installation under mild, room-temperature conditions. nih.gov
Another key area is the use of readily available and versatile starting materials. Pentafluoropyridine, for example, has been used as a platform to generate multi-substituted pyridine (B92270) derivatives through a sequence of nucleophilic aromatic substitution and palladium-catalyzed coupling reactions. rsc.org The design of specialized reagents, such as heterocyclic phosphines that can be installed on the pyridine ring and subsequently displaced by a halide, offers a new strategy for selective halogenation of unactivated pyridines, a traditionally challenging transformation. nih.govresearchgate.net
Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Methods
| Feature | Traditional Methods | Emerging Sustainable Methods |
| Catalyst | Often requires precious metals (e.g., Palladium) | Increasingly metal-free or uses earth-abundant catalysts. nih.gov |
| Solvent | Often uses volatile organic compounds (VOCs) | Employs benign solvents like water. nih.gov |
| Reaction Conditions | Frequently requires high temperatures and harsh reagents. acs.org | Often proceeds under mild, room-temperature conditions. nih.gov |
| Selectivity | Can be difficult to control in polyfunctionalized systems | High regioselectivity achieved through designed reagents and methods. nih.gov |
| Waste | Can generate significant stoichiometric byproducts | Designed for higher atom economy and reduced waste streams. |
These methodologies contribute to a more sustainable chemical industry and provide more efficient and selective access to valuable polyhalogenated pyridine building blocks.
Exploration of Unprecedented Reactivity Modes and Catalytic Transformations
The unique electronic properties conferred by multiple halogen substituents on the pyridine ring open the door to exploring novel chemical reactions. Future research will focus on harnessing the distinct reactivity of each C-X bond (where X = F, Br, I) in this compound to achieve site-selective transformations.
One of the most exciting frontiers is the generation and application of previously underutilized reactive intermediates. For example, the single-electron reduction of pyridinium (B92312) ions can generate pyridinyl radicals, which exhibit unique coupling reactivity that diverges from classical Minisci-type reactions. acs.org This allows for the functionalization of pyridines at different positions, driven by an organocatalytic photochemical process. acs.org
"Halogen dance" reactions are another area of interest for rearranging halogen atoms on a pyridine ring to access unique isomers that are otherwise difficult to synthesize. This has been demonstrated in the synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine. acs.org Furthermore, the generation of aryne intermediates from hypervalent halogen compounds under mild, base-mediated conditions creates highly reactive species that can be trapped with various nucleophiles and electrophiles, enabling efficient meta-functionalization and di-halogenation in one-pot procedures. nih.gov
Catalysis will also play a central role. Gold-catalyzed reactions, for instance, have been shown to facilitate the formation of polysubstituted pyridines from accessible starting materials under low catalyst loadings with high functional group tolerance. nih.gov The development of new pincer ligands, such as PN₅P-type ligands for iridium catalysts, has enabled novel dehydrogenative heterocondensation reactions to synthesize meta-functionalized pyridines. nih.gov
Table 2: Novel Reactivity Modes for Pyridine Functionalization
| Reactivity Mode | Key Intermediate | Description |
| Photochemical Organocatalysis | Pyridinyl Radical | Generated via single-electron reduction of pyridinium ions, enabling novel C-C bond formations. acs.org |
| Hypervalent Chemistry | Aryne Intermediate | Formed from cyclic hypervalent bromine/chlorine compounds for meta-functionalization. nih.gov |
| Halogen Dance | Lithiated Halopyridine | Rearrangement of halogen atoms on the pyridine ring to access novel isomers. acs.org |
| Gold Catalysis | Alkenyl Nitrene Equivalent | Intramolecular transfer from an azirine to an alkyne to form the pyridine ring. nih.gov |
By exploring these unprecedented reactivity modes, chemists can unlock new pathways for derivatizing this compound, creating a diverse library of complex molecules from a single, versatile intermediate.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms is a transformative shift in chemical manufacturing and discovery. This evolution is particularly advantageous for the synthesis and manipulation of polyhalogenated pyridines, offering enhanced safety, scalability, and efficiency.
Flow chemistry, where reagents are pumped through a network of tubes and reactors, provides superior control over reaction parameters such as temperature, pressure, and mixing. youtube.com This is critical for managing highly exothermic or rapid reactions, such as certain halogenations, which can be hazardous in large-scale batch processes. youtube.com By minimizing the reaction volume at any given moment and enabling rapid quenching, flow chemistry significantly improves the safety profile and can reduce the formation of byproducts. youtube.com Recent studies have demonstrated the successful application of flow synthesis for producing pyridinium salts, achieving high yields and production rates on timescales much shorter than traditional batch methods. rsc.org
Pairing flow chemistry with automated systems and machine learning algorithms represents the next leap forward. High-throughput experimentation (HTE) in well-plates, coupled with automated dosing and analysis, can rapidly screen a vast array of reaction conditions. youtube.com Furthermore, Bayesian optimization algorithms can be used to intelligently guide the selection of experiments, accelerating the discovery of optimal reaction conditions with fewer runs. rsc.org This approach has been successfully used to optimize the continuous flow synthesis of pyridinium salts, demonstrating the power of combining automation with advanced algorithms. rsc.org Such platforms are ideal for exploring the complex reaction space of intermediates like this compound, rapidly identifying ideal conditions for its selective functionalization.
Design of Next-Generation Pyridine-Based Advanced Intermediates for Chemical Innovation
Polyhalogenated pyridines such as this compound are not merely synthetic targets but are powerful, next-generation intermediates for chemical innovation. Their value lies in the differential reactivity of the carbon-halogen bonds, which allows for programmed, site-selective functionalization. This positions them as ideal scaffolds for building the complex molecular architectures required in pharmaceuticals and agrochemicals. nih.govgoogle.com
The strategic arrangement of bromine, fluorine, and iodine atoms is key. The carbon-iodine bond is typically the most reactive towards metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), followed by the carbon-bromine bond, while the carbon-fluorine bond is the most inert and often targeted for nucleophilic aromatic substitution (SNAr). acs.org This reactivity hierarchy allows chemists to use a single starting material to sequentially introduce different functional groups at specific positions, a strategy known as late-stage functionalization.
For example, a C6 magnesiation of an intermediate like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, followed by trapping with an electrophile, can generate a variety of pentasubstituted pyridines. acs.org This step-wise approach, often referred to as an "Intermediate Derivatization Method," is a highly efficient strategy for lead discovery, shortening research timelines by rapidly creating a diverse library of analogues from a common core structure. nih.gov The pyridine scaffold itself is ubiquitous in biologically active compounds, valued for improving properties like water solubility. nih.gov By designing advanced intermediates with precisely controlled substitution patterns, chemists can accelerate the discovery of next-generation drugs and agrochemicals. nih.govresearchgate.net
Q & A
Q. What are the optimal synthetic routes for preparing 2-bromo-5-fluoro-3-iodopyridine with high regiochemical control?
- Methodological Answer : Regiochemical control in polyhalogenated pyridines can be achieved via directed ortho-metalation or halogen-dance reactions . For example, halogen exchange (e.g., Br/I) under controlled temperatures (80–120°C) with CuI catalysts can optimize substitution patterns. Pre-functionalization of the pyridine ring with directing groups (e.g., amino or boronic acid) prior to halogenation may improve selectivity. Validate intermediates using GC/HPLC and to track fluorine incorporation .
Q. What analytical techniques are most effective for characterizing halogen positional isomers in this compound?
- Methodological Answer : Combine 2D NMR (e.g., HSQC and NOESY) to resolve overlapping signals caused by halogens. X-ray crystallography is definitive for absolute configuration determination, though crystallization may require co-crystallization agents. High-resolution mass spectrometry (HRMS) and isotopic pattern analysis distinguish bromine/iodine isotopes. Cross-reference with spectral databases of analogous compounds (e.g., 5-bromo-2-fluoropyridine or 5-bromo-2-chloro-3-iodopyridine ).
Q. How to resolve contradictory NMR data when assigning substituent positions?
- Methodological Answer : Contradictions often arise from solvent effects or dynamic exchange. Use deuterated DMSO to stabilize hydrogen bonding and reduce signal broadening. Compare chemical shifts with literature values for fluoro-pyridines (e.g., 5-bromo-2-fluoropyridine: δ ~ -60 ppm ). Employ DFT calculations to predict chemical shifts and validate assignments .
Q. What chromatographic methods are suitable for purifying this compound while minimizing halogen loss?
- Methodological Answer : Use flash chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) to reduce hydrolysis. Avoid prolonged exposure to light or heat. For sensitive intermediates, preparative HPLC with C18 columns and acidic mobile phases (0.1% TFA) improves recovery. Monitor for dehalogenation via LC-MS .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine and iodine substituents activate the pyridine ring toward Suzuki-Miyaura or Negishi couplings . Iodine at the 3-position undergoes oxidative addition more readily than bromine, enabling sequential coupling strategies. Optimize Pd catalysts (e.g., Pd(PPh)) and bases (KCO) in anhydrous THF at 60–80°C. Monitor reaction progress via NMR to detect intermediate organometallic species .
Q. What strategies mitigate competing side reactions during nucleophilic aromatic substitution (SNAr)?
- Methodological Answer : Competing dehalogenation is minimized by using bulky ligands (e.g., XPhos) to stabilize transition states. For SNAr at the 5-fluoro position, employ microwave-assisted reactions (120°C, 30 min) with excess nucleophiles (e.g., amines or thiols). Protect iodine with trimethylsilyl groups to prevent unintended substitution .
Q. Can this compound serve as a precursor for generating pyridyne intermediates in cyclization reactions?
- Methodological Answer : Yes. Treat this compound with LDA (lithium diisopropylamide) at -78°C to generate a pyridyne intermediate via double dehalogenation. Trap the pyridyne with dienophiles (e.g., furans) to synthesize fused heterocycles. Characterize intermediates using in situ IR spectroscopy to track Li-halogen exchange .
Q. How to design multi-step syntheses using this compound as a building block for complex heterocycles?
- Methodological Answer : Exploit sequential cross-coupling : First, perform Suzuki coupling at the iodine position with aryl boronic acids. Subsequent Buchwald-Hartwig amination at the bromine site introduces nitrogen functionalities. Final SNAr at the fluorine position adds diversity. Use chemo-selective Pd catalysts (e.g., Pd(dba)/SPhos) for stepwise functionalization .
Q. What computational methods predict the stability and reactivity of this compound under varying conditions?
- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. Molecular Dynamics (MD) simulations in explicit solvents (e.g., DMF) model hydrolysis pathways. Compare with experimental data (e.g., degradation kinetics via HPLC) to validate predictions. Use COSMO-RS for solubility parameter optimization .
Q. What are the key considerations for safely handling and storing this compound?
- Methodological Answer :
Store at 0–6°C in amber vials under inert gas (Ar/N) to prevent halogen loss and photodegradation. Use gloveboxes for moisture-sensitive reactions. For spills, neutralize with activated carbon and dispose via halogen-specific waste protocols. Monitor airborne particulates with FTIR spectroscopy in lab environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
